(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride
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Overview
Description
(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure substituted with a phenyl group and an amine group, making it an interesting subject for research in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to a series of biochemical reactions, resulting in various physiological effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The compound’s interaction with its targets could lead to various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride. These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its atom-economical and cost-effective nature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and amination under controlled conditions to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral ligand in asymmetric synthesis.
Comparison with Similar Compounds
Pseudoephedrine: A chiral amine with similar structural features but different pharmacological properties.
Uniqueness: this compound is unique due to its specific cyclopentane ring structure and the presence of both a phenyl group and an amine group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIHEJLRNKGDU-ACMTZBLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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